N-cyclobutylquinazolin-4-amine
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Overview
Description
N-cyclobutylquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylquinazolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with cyclobutanone in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline compounds.
Scientific Research Applications
N-cyclobutylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular pathways, leading to changes in cell function and signaling.
Comparison with Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse applications.
Pyrimidine: Shares structural similarities and is used in various pharmaceutical applications.
Uniqueness: N-cyclobutylquinazolin-4-amine is unique due to its cyclobutyl group, which imparts distinct chemical properties and biological activities compared to other quinazoline derivatives. This structural feature can influence its binding affinity and specificity for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclobutylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-7-11-10(6-1)12(14-8-13-11)15-9-4-3-5-9/h1-2,6-9H,3-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOFEFTKDAISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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